molecular formula C6H8N2OS2 B2642737 N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide CAS No. 860174-96-5

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide

Cat. No. B2642737
CAS RN: 860174-96-5
M. Wt: 188.26
InChI Key: ZDTVGKRDFNYTHI-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide, also known as MTSA, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. MTSA is a thiazole derivative that has been synthesized through various methods and has shown promise in scientific research for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antibacterial Activity

The emergence of drug-resistant bacteria poses a significant global health challenge. Researchers have synthesized N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide derivatives and investigated their antibacterial properties. These compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria. Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions demonstrate attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, displays a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

Mode of Action

The interaction between N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide and the cell-penetrating peptide octaarginine reveals a distinctive mode of action. Unlike a simple sum of their individual effects, the drug-peptide complex displays faster bacterial cell killing kinetics. It also creates pores in bacterial cell membranes while showing negligible hemolytic activity toward human red blood cells. This specificity highlights the unique antibiotic activity of small molecules when used in conjunction with cell-penetrating peptides .

Methicillin-Resistant Staphylococcus aureus (MRSA)

Given the alarming prevalence of MRSA, compounds like N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide could offer promising therapeutic options. Investigating its efficacy against MRSA strains is crucial for combating this superbug .

Helicobacter pylori Eradication

H. pylori infection affects a significant portion of the global population. Research exploring the compound’s impact on H. pylori could contribute to effective eradication strategies .

ESKAPE Nosocomial Pathogens

ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for multidrug resistance. Investigating N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide’s activity against these pathogens is essential .

Combination Therapy

Considering the compound’s hybrid nature, it could be explored in combination therapy with existing antibiotics. Such synergistic approaches may enhance efficacy and combat resistance .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-4-3-11-6(7-4)8-5(9)2-10/h3,10H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTVGKRDFNYTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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